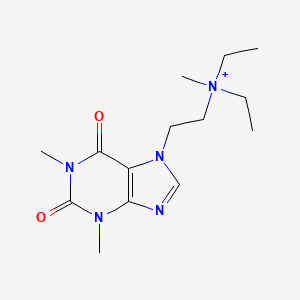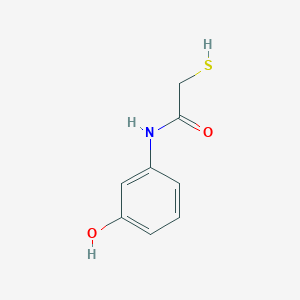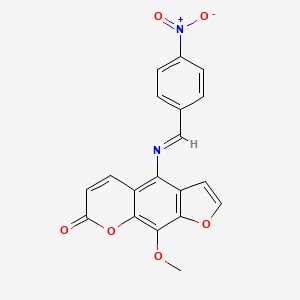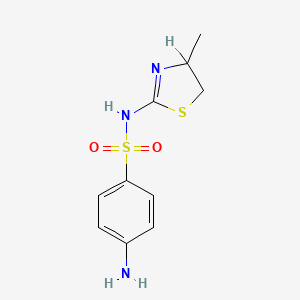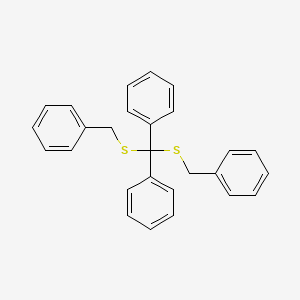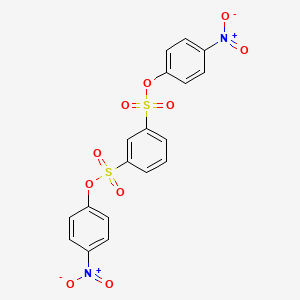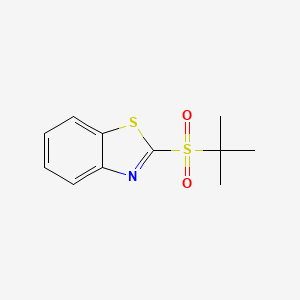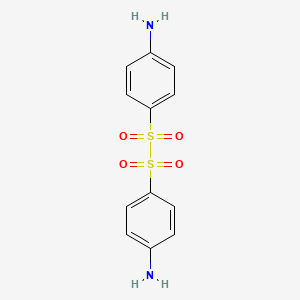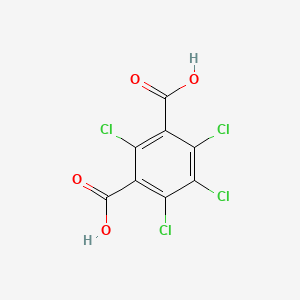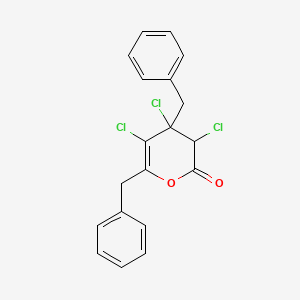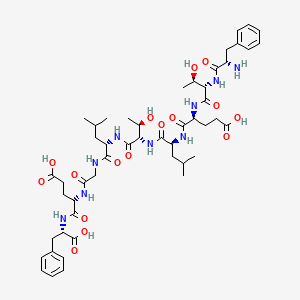
3'-Azido-2',3'-dideoxy-N4, 5-dimethylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine: is a synthetic nucleoside analog with the chemical formula C11H16N6O3 . This compound is known for its potential applications in antiviral therapies and scientific research. It is structurally characterized by the presence of an azido group at the 3’ position and methyl groups at the N4 and 5 positions of the cytidine base.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside precursor are protected using silyl or acyl protecting groups.
Azidation: The protected nucleoside is then subjected to azidation, where the 3’ hydroxyl group is replaced by an azido group using reagents like sodium azide.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions: 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products:
Aminated Derivatives: Formed from reduction reactions.
Oxidized Products: Formed from oxidation reactions.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the context of HIV and other retroviruses.
Telomerase Inhibition: The compound has been shown to inhibit telomerase activity, leading to telomere shortening in cancer cells.
Molecular Biology: Used as a tool in studying nucleic acid interactions and modifications.
Chemical Biology: Employed in click chemistry applications for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating viral replication . Additionally, its inhibition of telomerase activity leads to telomere shortening, which can induce senescence in cancer cells .
Comparison with Similar Compounds
3’-Azido-2’,3’-dideoxyuridine (AZddU): An antiviral nucleoside analog with similar inhibitory effects on viral replication.
3’-Azido-2’,3’-dideoxyadenosine (AZddA): Another nucleoside analog with telomerase inhibitory properties.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Known for its potent telomerase inhibition.
Uniqueness: 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine is unique due to its specific structural modifications, which confer distinct biological activities. The presence of methyl groups at the N4 and 5 positions enhances its stability and specificity in targeting viral and cellular enzymes.
Properties
CAS No. |
108895-46-1 |
|---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H16N6O3/c1-6-4-17(11(19)14-10(6)13-2)9-3-7(15-16-12)8(5-18)20-9/h4,7-9,18H,3,5H2,1-2H3,(H,13,14,19)/t7-,8+,9+/m0/s1 |
InChI Key |
CULIUQSQFSCPGF-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


